

A Comparative Analysis of AT-121 and Oxycodone: Assessing Abuse Liability

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For Researchers, Scientists, and Drug Development Professionals

The opioid crisis has underscored the urgent need for potent analgesics with a reduced risk of abuse and addiction. While traditional opioids like oxycodone are effective for pain management, their high abuse liability presents a significant public health challenge.[1] A promising new candidate, **AT-121**, offers a novel approach to pain relief by targeting multiple opioid receptors, potentially mitigating the rewarding effects that drive addiction.[2][3][4] This guide provides a detailed comparison of the abuse liability of **AT-121** and oxycodone, supported by experimental data from non-human primate studies.

Mechanism of Action: A Tale of Two Receptors

Oxycodone's analgesic and euphoric effects are primarily mediated through its agonist activity at the mu-opioid peptide (MOP) receptor.[2] This singular mechanism of action is also responsible for its high potential for abuse.[1]

In contrast, **AT-121** is a bifunctional molecule that acts as a partial agonist at both the MOP receptor and the nociceptin/orphanin FQ peptide (NOP) receptor.[5][6] Activation of the NOP receptor has been shown to counteract the rewarding effects of MOP receptor activation, a key factor in reducing abuse liability.[5][7]

Quantitative Comparison of Receptor Binding and Efficacy



The following table summarizes the in vitro receptor binding affinities and functional activities of **AT-121**.

Receptor	AT-121 Ki (nM)[8][9] [10]	AT-121 EC50 (nM) [5]	Functional Activity[5]
NOP	3.67	35	Partial Agonist
МОР	16.49	20	Partial Agonist
KOP	>100	-	Low Affinity
DOP	>100	-	Low Affinity

Experimental Data: Non-Human Primate Studies

A pivotal study in rhesus monkeys provides compelling evidence for the reduced abuse liability of **AT-121** compared to oxycodone.[5]

Self-Administration

In intravenous drug self-administration studies, a gold standard for assessing abuse potential, monkeys readily self-administered oxycodone, indicating its reinforcing and rewarding properties.[5][11] Conversely, **AT-121** did not maintain self-administration, suggesting a lack of abuse potential.[5] Furthermore, **AT-121** was shown to suppress the reinforcing effects of oxycodone.[5]

Compound	Self-Administration[5]
Oxycodone	Maintained
AT-121	Not Maintained

Analgesic Efficacy

Despite its low abuse potential, **AT-121** demonstrated potent analgesic effects, approximately 100-fold more potent than morphine.[2][5]



Adverse Effects

Crucially, **AT-121** did not produce the hallmark side effects associated with traditional opioids like oxycodone, including:

- Respiratory depression[5]
- Opioid-induced hyperalgesia[5]
- Physical dependence[5]

Experimental Protocols Intravenous Drug Self-Administration in Rhesus Monkeys

Objective: To determine the reinforcing effects (abuse potential) of AT-121 and oxycodone.

Subjects: Adult male rhesus monkeys with a history of intravenous drug self-administration.

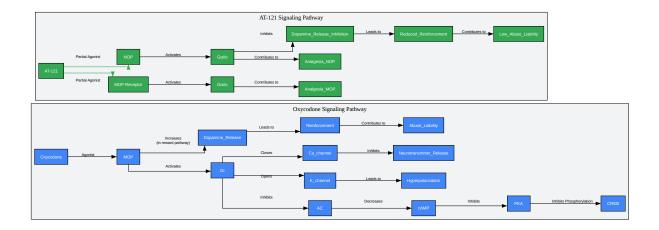
Apparatus: Operant conditioning chambers equipped with two levers, stimulus lights, and an infusion pump for intravenous drug delivery through a surgically implanted catheter.

Procedure:

- Training: Monkeys were trained to press a lever to receive infusions of a known reinforcing drug (e.g., cocaine or heroin).
- Substitution: Once responding was stable, the training drug was replaced with saline (placebo), **AT-121**, or oxycodone.
- Dose-Response: Various doses of AT-121 and oxycodone were tested to determine if they
 would maintain self-administration behavior above saline levels.
- Data Analysis: The number of infusions per session was recorded and analyzed to compare the reinforcing effects of each compound. A significantly higher rate of self-administration for a drug compared to saline indicates reinforcing properties and abuse potential.[5][11]



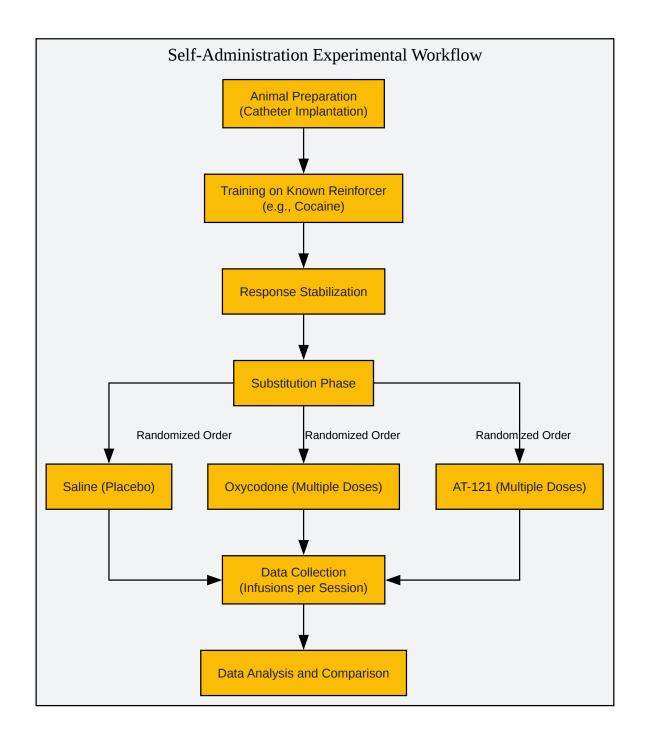
Signaling Pathways and Experimental Workflow



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Caption: Signaling pathways of Oxycodone and AT-121.





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Caption: Workflow for the non-human primate self-administration experiment.

Conclusion



The available preclinical data strongly suggests that **AT-121** has a significantly lower abuse liability than oxycodone. Its unique bifunctional mechanism, engaging the NOP receptor to counteract the rewarding effects of MOP receptor activation, represents a promising strategy for developing safer and non-addictive analgesics.[5][6] While these findings in non-human primates are encouraging, further research, including human clinical trials, is necessary to fully elucidate the therapeutic potential and safety profile of **AT-121**.[3]

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